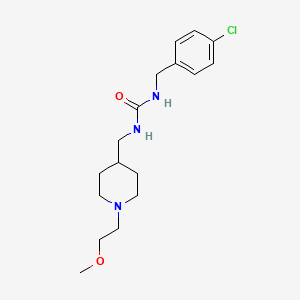
1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H26ClN3O2 and its molecular weight is 339.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a substituted urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H24ClN3O. It features a piperidine ring, which is known for its ability to interact with various biological targets, particularly in neurological and oncological contexts. The presence of the 4-chlorobenzyl and 2-methoxyethyl substituents enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds similar to This compound may act as agonists or antagonists at various receptors. Specifically, studies suggest that substituted ureas can interact with the orexin type 2 receptor , which is implicated in regulating sleep-wake cycles and appetite control . This interaction may lead to therapeutic effects in disorders such as obesity and insomnia.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that similar piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values in the nanomolar range against epidermal growth factor receptor (EGFR) mutations, suggesting potential use in targeted cancer therapies .
- Neuropharmacological Effects : The piperidine moiety is known for its central nervous system activity. Compounds with this structure have been investigated for their anxiolytic and antidepressant properties, indicating that This compound might also possess similar effects .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various substituted urea derivatives on human cancer cell lines. The results indicated that compounds with a piperidine structure had enhanced activity against breast cancer cells (MDA-MB-231) compared to standard treatments like gefitinib. The most potent compound exhibited an IC50 value of 0.9 µM, significantly lower than gefitinib's 14.2 µM .
Case Study 2: Orexin Receptor Modulation
In a separate investigation focused on orexin receptor modulation, derivatives similar to the compound showed promise as orexin type 2 receptor agonists. These findings suggest potential applications in treating sleep disorders and metabolic syndromes .
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | EGFR | 0.9 | Antiproliferative |
| Compound B | Orexin 2 Receptor | N/A | Agonist |
| Compound C | MDA-MB-231 Cells | 14.2 | Antiproliferative |
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-23-11-10-21-8-6-15(7-9-21)13-20-17(22)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOMSFUJSATQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














